5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and halogenated imidazole compounds. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-4-carboxylic acid
- 5-Amino-1-(pyridin-3-YL)-1H-imidazole-4-carboxylic acid
Uniqueness
- The presence of the pyridin-2-YL group in 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid provides unique electronic and steric properties that can enhance its binding affinity to specific targets.
- The combination of amino and carboxylic acid functional groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
765850-70-2 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-amino-1-pyridin-2-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c10-8-7(9(14)15)12-5-13(8)6-3-1-2-4-11-6/h1-5H,10H2,(H,14,15) |
InChI Key |
YXFHZLILLRUCBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=C2N)C(=O)O |
Origin of Product |
United States |
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